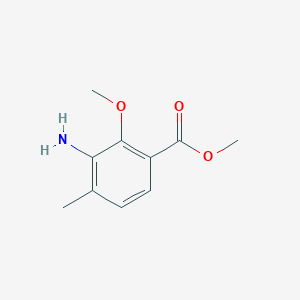

Methyl 3-amino-2-methoxy-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-2-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-5-7(10(12)14-3)9(13-2)8(6)11/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLMUTIWXHLWGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474374 | |

| Record name | Methyl 3-amino-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907190-26-5 | |

| Record name | Methyl 3-amino-2-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Amino 2 Methoxy 4 Methylbenzoate and Its Precursors

Retrosynthetic Analysis of Methyl 3-amino-2-methoxy-4-methylbenzoate

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in This process involves breaking bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.inwordpress.com

The primary functional groups in the target molecule are the methyl ester and the aromatic amine. The most logical disconnections involve these groups.

C–O Ester Disconnection : The bond between the carbonyl carbon and the oxygen of the methoxy (B1213986) group is a prime candidate for disconnection. This corresponds to the reverse of an esterification reaction, leading to 3-amino-2-methoxy-4-methylbenzoic acid and methanol as precursors. wordpress.com This is a common and reliable strategy for esters. studysmarter.co.uk

C–N Amine Disconnection : Directly disconnecting the C–N bond of the aromatic amine is not typically based on a reliable forward reaction. wordpress.com Therefore, a Functional Group Interconversion (FGI) is employed. lkouniv.ac.inwordpress.com Aromatic amino groups are frequently synthesized by the reduction of a corresponding nitro group. lkouniv.ac.in This FGI approach leads to a key intermediate, Methyl 3-nitro-2-methoxy-4-methylbenzoate.

| Disconnection/FGI | Bond Cleaved/Group Interconverted | Resulting Precursor(s) | Corresponding Forward Reaction |

|---|---|---|---|

| C-O Ester Disconnection | Acyl-Oxygen Bond | 3-amino-2-methoxy-4-methylbenzoic acid + Methanol | Esterification |

| C-N Amine (via FGI) | Amino Group (NH₂) → Nitro Group (NO₂) | Methyl 3-nitro-2-methoxy-4-methylbenzoate | Reduction of Nitro Group |

Further deconstruction of the key intermediate, 3-amino-2-methoxy-4-methylbenzoic acid (or its nitro analogue), focuses on the synthesis of the substituted benzene (B151609) ring. The arrangement of the carboxyl, methoxy, and methyl groups must be established strategically. A common method for preparing substituted benzoic acids is the oxidation of an alkylbenzene precursor. google.comkhanacademy.orgyoutube.com Therefore, the carboxylic acid can be retrosynthetically converted to a methyl group via FGI (Oxidation). This leads to a simpler precursor like 2,5-dimethylanisole. The synthesis would then involve the selective oxidation of one methyl group and the introduction of the amino (or nitro) group at the correct position.

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic pathways can be devised. These routes typically involve the sequential introduction and modification of functional groups on a benzene ring scaffold.

The final step in one of the primary synthetic routes is the esterification of 3-amino-2-methoxy-4-methylbenzoic acid. This transformation can be achieved through several standard methods:

Fischer Esterification : This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol.

Reaction with Thionyl Chloride : A more reactive approach involves converting the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with methanol to form the methyl ester. A procedure for a similar compound, Methyl 3-amino-4-methylbenzoate, involves cooling a solution of the parent acid in anhydrous methanol and adding SOCl₂ dropwise, followed by refluxing to yield the ester in high purity. chemicalbook.com

The introduction of the amino group at the C3 position is almost universally accomplished via a two-step nitration and subsequent reduction sequence.

Nitration : Starting with a precursor such as Methyl 2-methoxy-4-methylbenzoate, electrophilic aromatic substitution is performed. A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used to introduce a nitro (NO₂) group onto the ring. ma.edursc.org The reaction is typically conducted at low temperatures (e.g., 0-15°C) to control the reaction rate and prevent dinitration. rsc.orgweebly.com The regioselectivity of this step is crucial and is discussed in the following section.

Reduction : The resulting nitro-intermediate, Methyl 3-nitro-2-methoxy-4-methylbenzoate, is then reduced to the target amine. Several effective methods exist for the reduction of aromatic nitro groups. mdpi.com

| Reducing Agent | Reaction Conditions | Advantages/Disadvantages |

|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni catalyst in a solvent like methanol (MeOH). chemicalbook.comchemicalbook.com | High yields, clean reaction. Requires specialized hydrogenation equipment. |

| Metal/Acid Reduction | Powdered iron (Fe) in acetic acid or Sn/HCl. mdpi.com | Inexpensive and effective. Can require harsh acidic conditions and produce metallic waste. |

| Sodium Dithionite | Na₂S₂O₄ in an appropriate solvent system. | A milder reducing agent, useful for sensitive substrates. wisdomlib.org |

For instance, the synthesis of a related compound, Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, was achieved by reducing the corresponding nitro compound using powdered iron in acetic acid at 50-60°C. mdpi.com Another example shows the reduction of Methyl 4-methyl-3-nitrobenzoate using Raney Ni as a catalyst under hydrogen pressure to give the amine in 96% yield. chemicalbook.com

The success of the synthesis hinges on controlling the position of the incoming electrophile (the nitronium ion, NO₂⁺) during the nitration step. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzoate (B1203000) ring: the methoxy (-OCH₃), methyl (-CH₃), and methyl ester (-COOCH₃) groups.

Methoxy Group (-OCH₃) : A powerful activating group that directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH₃) : An activating group that also directs to the ortho and para positions.

Methyl Ester Group (-COOCH₃) : A deactivating group that directs incoming electrophiles to the meta position. rsc.org

In the precursor Methyl 2-methoxy-4-methylbenzoate, the C3 position is ortho to the strong activating methoxy group and ortho to the weaker activating methyl group. It is also meta to the deactivating ester group. The combined activating and directing influence of the methoxy and methyl groups overrides the deactivating effect of the ester, strongly favoring substitution at the C3 position, which is electronically enriched and sterically accessible. This convergence of directing effects allows for the highly regioselective synthesis of the desired 3-nitro intermediate.

Diazotization and Related Transformations of Anilines

While a direct synthesis of this compound using diazotization as the primary amine-introducing step is not commonly documented, the transformation of anilines via diazonium salts is a fundamental tool in aromatic chemistry that could be applied to its precursors. Diazotization involves treating a primary aromatic amine with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong acid, to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These intermediates are highly versatile and can be converted into a wide range of functional groups through reactions like the Sandmeyer or Schiemann reactions. organic-chemistry.orgyoutube.com

For instance, if a precursor such as Methyl 3-bromo-2-methoxy-4-methylbenzoate were available, a synthetic route could potentially involve nucleophilic aromatic substitution with an amino group source. However, a more strategically sound application of aniline (B41778) chemistry in the synthesis of the target molecule involves the reduction of a nitro group precursor. The resulting aniline can then undergo diazotization if further transformations are desired, for example, to introduce other substituents on the aromatic ring. The diazotization reaction itself is sensitive to temperature, typically carried out at 0-5°C to prevent the unstable diazonium salt from decomposing. masterorganicchemistry.comyoutube.com

The general mechanism for the diazotization of an aniline derivative is outlined below:

Formation of nitrous acid from sodium nitrite and a strong acid (e.g., HCl).

Protonation of nitrous acid and subsequent loss of water to form the nitrosonium ion (NO+).

Nucleophilic attack of the primary amine on the nitrosonium ion.

A series of proton transfers and tautomerization, followed by the elimination of a water molecule to yield the stable arenediazonium salt. youtube.com

This foundational reaction underscores the importance of anilines as pivotal intermediates in the synthesis of complex aromatic molecules.

Modern and Green Chemistry Approaches in the Synthesis of this compound

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally benign methodologies. These principles are applicable to the synthesis of this compound.

Catalytic Methods for Aromatic Amination and Esterification

The synthesis of this compound involves the formation of an amino group and a methyl ester on an aromatic ring. Modern catalytic methods offer efficient ways to achieve these transformations.

Aromatic Amination: The most common and industrially viable method for introducing an amino group onto an aromatic ring is the reduction of a corresponding nitroarene. A plausible precursor for the target molecule is Methyl 2-methoxy-4-methyl-3-nitrobenzoate. The reduction of the nitro group can be achieved using various catalytic hydrogenation methods.

| Catalyst | Reagents | Conditions | Yield | Reference |

| Raney Ni | H₂ (50 psi), MeOH | Room Temp, 8h | 96% | chemicalbook.com |

| Pd/C | H₂, MeOH | Room Temp, Overnight | 90% | chemicalbook.com |

| Alumina-supported hydrazine | - | Microwave irradiation | - | cem.com |

This table presents data for the reduction of analogous nitrobenzoate compounds.

Esterification: The methyl ester group is typically introduced via Fischer esterification of the corresponding carboxylic acid, 3-amino-2-methoxy-4-methylbenzoic acid, by reacting it with methanol in the presence of an acid catalyst. truman.edu Modern approaches utilize solid acid catalysts, which are recoverable and reusable, making the process greener. mdpi.com For example, zirconium-based solid acids have been shown to be effective for the esterification of various substituted benzoic acids with methanol. mdpi.com

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. mlsu.ac.in This technology can be applied to key steps in the synthesis of this compound, such as the reduction of the nitro group precursor. cem.comresearchgate.net Microwave heating is efficient because it directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. mlsu.ac.in This can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

| Technique | Reaction Step | Advantages |

| Microwave-Assisted | Nitro group reduction | Reduced reaction times, higher yields, cleaner reactions. cem.comresearchgate.netnih.gov |

| Flow Chemistry | Aromatic nitration | Enhanced safety, precise temperature control, improved selectivity, scalability. vapourtec.combeilstein-journals.orgewadirect.com |

| Flow Chemistry | Catalytic hydrogenation | Safe handling of H₂, efficient catalyst use, potential for automation. vapourtec.com |

Biocatalytic Pathways for Structural Modifications

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and mild reaction conditions. mendeley.com For a molecule like this compound, biocatalytic methods could be envisioned for introducing the amino group. While direct amination of an unactivated C-H bond is challenging, enzymes like transaminases or engineered amine dehydrogenases could potentially aminate a ketone precursor. thieme-connect.defrontiersin.org More relevantly, oxidases could be used for the direct oxidative amination of substituted phenols, which could be precursors to the target molecule. mendeley.com The field of biocatalytic reductive amination is rapidly advancing, providing greener alternatives to traditional chemical methods. thieme-connect.defrontiersin.org

Purification and Isolation Methodologies in the Preparation of this compound

After the synthesis, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Chromatographic Separation Techniques

Column chromatography is a standard and highly effective method for the purification of organic compounds like this compound. This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).

For the purification of substituted aminobenzoates, a typical procedure involves:

Slurry Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.

Loading: The crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column.

Elution: A solvent or a mixture of solvents (eluent) is passed through the column. The polarity of the eluent is often gradually increased (gradient elution) to effectively separate compounds with different polarities. For a compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

Fraction Collection: The eluent is collected in fractions, and the composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions containing the pure desired product are then combined.

Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.

In documented purifications of analogous compounds like methyl 3-amino-4-hydroxybenzoate, silica gel column chromatography with ethyl acetate as the eluent has been successfully employed. wisdomlib.org The choice of eluent system is critical and is typically optimized using TLC prior to performing the column chromatography.

Recrystallization and Precipitation Strategies

The purification of this compound and its synthetic precursors is crucial for obtaining materials of high purity, suitable for subsequent reactions and characterization. Recrystallization and precipitation are primary methods employed for this purpose. While detailed crystallization studies for the final compound are not extensively documented in publicly available literature, effective purification protocols can be derived from the methodologies used for its precursors and structurally similar aromatic esters and amines.

The choice between recrystallization and precipitation depends on the purity of the crude material and the specific impurities present. Recrystallization offers a higher degree of purification for solid materials, relying on the differential solubility of the compound and its impurities in a given solvent at different temperatures. Precipitation is often used for initial isolation from a reaction mixture or for rapid purification when impurities have vastly different solubility characteristics.

Recrystallization Methodologies

Recrystallization is a technique based on solubility differences. The crude compound is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are present in smaller amounts or have different solubility profiles, remain in the solution (mother liquor).

Solvent Selection: The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.

Not react with the compound.

Dissolve impurities readily at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

For substituted aminobenzoates and their nitro-precursors, common solvents include alcohols (methanol, ethanol), esters (ethyl acetate), and mixed solvent systems. Studies on related compounds, such as p-aminobenzoic acid, have explored crystallization from as many as 13 different solvents, with water and ethyl acetate being effective for producing specific polymorphs under controlled cooling conditions diva-portal.orgresearchgate.net. For nitro-aromatic esters like methyl 3-nitrobenzoate, a precursor analog, recrystallization from an equal weight of methanol or a mixed ethanol-water system is effective orgsyn.orgrsc.org.

Controlling Crystal Growth: The rate of cooling influences the size and purity of the crystals. Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the target molecules into the growing crystal lattice. Rapid cooling can trap impurities within the crystals. Studies on aminobenzoic acid isomers have shown that the choice of solvent can dictate which polymorphic form nucleates and crystallizes diva-portal.orgacs.org.

The table below summarizes recrystallization strategies for compounds structurally related to this compound.

| Compound | Solvent System | Procedure Highlights | Reported Outcome |

|---|---|---|---|

| Methyl 3-nitrobenzoate | Methanol | Recrystallization from an equal weight of methyl alcohol. | Product with melting point of 78°C orgsyn.org. |

| Methyl 3-nitrobenzoate | Ethanol (B145695)/Water | Dissolving crude product in hot ethanol/water mixture followed by cooling. | Purified crystalline solid rsc.org. |

| p-Aminobenzoic acid | Ethyl Acetate | Slow cooling below 20°C. | Formation of prismatic β-form crystals diva-portal.orgresearchgate.net. |

| (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene | Ethanol | Recrystallization from ethanol after initial precipitation. | Red crystals with a melting point of 181.3-182.2 °C chemicalbook.com. |

| Diethyl 2-acetamido-2-(4-methoxy-3-methylbenzyl)malonate | Hexane | Solidified oil from reaction workup was recrystallized from hexane. | Colourless crystals rsc.org. |

Precipitation Strategies

Precipitation is a rapid method for isolating a product from a reaction solution. It is often induced by changing the composition of the solvent to reduce the solubility of the product or by altering the pH to convert the product into an insoluble form.

Anti-Solvent Precipitation: This technique, also known as "crashing out," involves adding the reaction mixture to a large volume of a liquid in which the target compound is insoluble (an anti-solvent). For many organic syntheses, pouring an acidic reaction mixture into a large volume of ice water is a common practice. This simultaneously quenches the reaction and precipitates the organic product, which is typically insoluble in water. The crude solid methyl m-nitrobenzoate, for example, is precipitated by pouring the nitration reaction mixture onto cracked ice before being collected by filtration orgsyn.orgechemi.com.

pH Adjustment: The amino and carboxyl groups in the target compound and its precursors provide handles for purification by pH manipulation.

Acidic Precursors: A carboxylic acid precursor, such as 3-amino-4-methylbenzoic acid, can be dissolved in a dilute aqueous base (like NaOH or NaHCO3) to form its soluble sodium salt. After filtering out any insoluble impurities, the solution is acidified (e.g., with HCl), causing the purified carboxylic acid to precipitate out of the solution mdma.ch.

Basic Products: The final product, this compound, is an amine. After synthesis, the crude product can be dissolved in a dilute acid. The solution can be washed with an organic solvent to remove non-basic impurities. Subsequently, the addition of a base to the aqueous layer neutralizes the amine salt, causing the purified free amine to precipitate. A similar principle is used during the workup of related amine syntheses, where a saturated aqueous NaHCO3 solution is added to neutralize the reaction mixture, leading to the isolation of the product chemicalbook.com.

The following table outlines common precipitation and workup strategies used in the synthesis of related compounds.

| Compound/Precursor | Method | Reagents/Conditions | Purpose |

|---|---|---|---|

| Methyl 3-nitrobenzoate | Anti-Solvent Precipitation | Pouring reaction mixture onto ~20 g of crushed ice. | Quench reaction and precipitate crude product rsc.orgechemi.com. |

| Methyl 3-amino-4-methylbenzoate | Neutralization | Diluting residue with ice water and neutralizing with 5% NaHCO3 solution to pH 7.5. | Isolate the free amine from its salt after esterification chemicalbook.com. |

| 3-methoxy-4-methylbenzoic acid | Acidification | Acidifying the aqueous filtrate with 5M HCl after workup. | Precipitate the carboxylic acid from its sodium salt mdma.ch. |

| 3-nitro-4-methoxybenzoic acid | Filtration post-reaction | Filtering the reaction mixture after cooling. | Isolate the white crystal product directly from the nitric acid solution google.com. |

Following either recrystallization or precipitation, the purified solid is typically collected by suction filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried under vacuum to remove residual solvent.

Chemical Reactivity and Derivatization of Methyl 3 Amino 2 Methoxy 4 Methylbenzoate

Reactions Involving the Aromatic Amino Group of Methyl 3-amino-2-methoxy-4-methylbenzoate

The amino group on the aromatic ring is a versatile functional handle for a variety of chemical transformations. Its nucleophilicity allows it to readily participate in reactions such as acylations, alkylations, and condensations.

Acylation and Alkylation Reactions

The primary amino group of aromatic amines is readily acylated by reacting with acyl chlorides or acid anhydrides. While specific studies on this compound are not prevalent, the acylation of similar structures, such as Methyl 3-amino-4-methylbenzoate, is a known transformation. For instance, the related compound 4-Amino-3-methyl-benzoic acid methyl ester can be acylated with butyryl chloride. arkat-usa.org This suggests that this compound would similarly react with various acylating agents to form the corresponding N-acyl derivatives. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

Alkylation of the amino group can also be achieved, though it can be more challenging to control than acylation, with risks of over-alkylation. Friedel-Crafts acylation, a method for acylating aromatic rings, generally requires Lewis or Brønsted acid catalysts. nih.gov

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reactant | Expected Product | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride | Methyl 3-(acetylamino)-2-methoxy-4-methylbenzoate | Typically performed with a base. |

Diazotization and Coupling Reactions

The conversion of a primary aromatic amine to a diazonium salt is a fundamental reaction in organic synthesis, known as diazotization. byjus.com This process involves treating the amine with nitrous acid (HNO₂), usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. byjus.comorganic-chemistry.org The resulting diazonium salt of this compound would be a highly versatile intermediate.

These diazonium salts are typically unstable and are used immediately in subsequent reactions. masterorganicchemistry.com They are excellent electrophiles and can participate in azo coupling reactions with electron-rich aromatic compounds to form brightly colored azo dyes. Furthermore, the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of substituents in Sandmeyer and related reactions, including halogens, cyano groups, hydroxyl groups, and hydrogen. masterorganicchemistry.comresearchgate.net

Condensation Reactions, including Schiff Base Formation

The amino group can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. semanticscholar.org The reaction of this compound with an aldehyde or ketone would proceed via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Schiff bases derived from substituted anilines and various aldehydes are widely studied for their diverse applications. nih.govnih.govrjptonline.orgresearchgate.net The formation of the azomethine (C=N) group is a key indicator of a successful condensation. semanticscholar.org

Reactivity at the Methyl Ester Moiety of this compound

The methyl ester group provides another site for chemical modification, primarily through reactions at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Reactions

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methoxy-4-methylbenzoic acid. This reaction is typically carried out under basic conditions (saponification) using hydroxides like NaOH or LiOH, followed by acidic workup. chemicalforums.com However, the presence of ortho substituents (the methoxy (B1213986) group at position 2) can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially requiring more stringent conditions like higher temperatures or specialized reagents. arkat-usa.orgtandfonline.comchemicalforums.comacs.org

Transesterification, the conversion of one ester to another, can be accomplished by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-amino-2-methoxy-4-methylbenzoate.

Reduction to Alcohol and Amide Formation

The ester functional group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing esters. doubtnut.com The reduction of this compound with LiAlH₄ would yield (3-amino-2-methoxy-4-methylphenyl)methanol. It is important to note that LiAlH₄ can also reduce other functional groups, but the aromatic ring and methoxy group are typically stable under these conditions.

Amide formation can be achieved by reacting the ester with an amine. This reaction, known as aminolysis, often requires high temperatures or catalytic activation to proceed efficiently, as esters are less reactive towards amines than acyl chlorides. The reaction of this compound with an amine would result in the formation of a new amide derivative.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-2-methoxy-4-methylbenzoic acid |

| (3-amino-2-methoxy-4-methylphenyl)methanol |

| Methyl 3-amino-4-methylbenzoate |

| 4-Amino-3-methyl-benzoic acid methyl ester |

| Butyryl chloride |

| Methyl 3-(acetylamino)-2-methoxy-4-methylbenzoate |

| Acetyl Chloride |

| Methyl 3-(methylamino)-2-methoxy-4-methylbenzoate |

| Methyl Iodide |

| Sodium nitrite |

| Nitrous acid |

| Hydrochloric acid |

| Lithium aluminum hydride |

| Sodium borohydride |

| Ethyl 3-amino-2-methoxy-4-methylbenzoate |

Transformations of the Methoxy Group on this compound

The methoxy group (-OCH₃) is a relatively stable ether linkage, but it can undergo specific chemical transformations, primarily cleavage to a hydroxyl group.

The conversion of an aryl methyl ether to a phenol, known as O-demethylation, is a crucial transformation in organic synthesis, often required when the methoxy group serves as a protecting group for a more reactive hydroxyl functionality. chem-station.com This reaction typically requires harsh conditions due to the stability of the C-O bond. chem-station.com

Common reagents for the cleavage of aryl methyl ethers include strong Lewis acids and Brønsted acids.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for ether cleavage. chem-station.comnih.gov The reaction mechanism involves the Lewis acidic boron atom coordinating to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govcore.ac.uksci-hub.se This process can be performed at low temperatures and is often the method of choice, capable of cleaving multiple methoxy groups if desired. chem-station.comgoogle.comorgsyn.org Studies using density functional theory have elucidated a mechanistic pathway involving charged intermediates, confirming that even sub-stoichiometric amounts of BBr₃ can cleave multiple equivalents of an aryl methyl ether. nih.govcore.ac.uk

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for demethylation. The reaction proceeds by protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.comrsc.org This method generally requires high temperatures, often at reflux. orgsyn.orgrsc.org

Other Reagents: Aluminum chloride (AlCl₃) is another Lewis acid capable of demethylating aryl ethers, though it is generally less reactive than BBr₃. chem-station.comgoogle.com Thiol-based systems, such as ethane (B1197151) thiol (EtSH) under basic conditions or the less odorous 1-dodecanethiol (B93513) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), can also effect demethylation. chem-station.com

In the context of this compound, these reagents would be expected to cleave the 2-methoxy group to yield Methyl 3-amino-2-hydroxy-4-methylbenzoate. The choice of reagent would depend on the compatibility with the amino and ester functionalities present in the molecule.

Direct nucleophilic substitution of a methoxy group on an aromatic ring is generally challenging because the methoxide (B1231860) ion is a poor leaving group. Such reactions, known as nucleophilic aromatic substitution (SₙAr), typically require the aromatic ring to be activated by potent electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com The subject molecule, this compound, is rich in electron-donating groups (amino, methoxy, methyl), making the ring electron-dense and thus not pre-disposed to standard SₙAr reactions.

However, recent advancements have shown that intramolecular nucleophilic amination of unactivated methoxy arenes can occur using a sodium hydride-lithium iodide composite, proceeding through a concerted nucleophilic aromatic substitution (cSₙAr) mechanism. ntu.edu.sgnih.gov While this demonstrates a specialized case, direct intermolecular substitution of the methoxy group by other nucleophiles remains uncommon without prior activation. A more practical approach to achieve formal "substitution" involves the demethylation of the methoxy group to a hydroxyl group as described in section 3.3.1, followed by subsequent O-alkylation or O-acylation of the resulting phenol.

Aromatic Ring Functionalization of this compound

The functionalization of the aromatic core of this compound is dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. fiveable.me The outcome of such a reaction on a polysubstituted benzene (B151609) is determined by the cumulative electronic and steric effects of the substituents already present. libretexts.orgucalgary.ca Each substituent either activates or deactivates the ring towards electrophilic attack and directs the incoming electrophile to specific positions (ortho, meta, or para). libretexts.orgunizin.org

In this compound, the directing effects of the four substituents must be considered. The available positions for substitution are C5 and C6.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -NH₂ | C3 | Strongly Activating | Ortho, Para |

| -OCH₃ | C2 | Strongly Activating | Ortho, Para |

| -CH₃ | C4 | Weakly Activating | Ortho, Para |

| -COOCH₃ | C1 | Deactivating | Meta |

The amino group (-NH₂) at C3 is a powerful activating group and directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

The methoxy group (-OCH₃) at C2 is also a strong activating group, directing to its ortho (C1, C3) and para (C5) positions.

The methyl group (-CH₃) at C4 is a weak activator, directing to its ortho (C3, C5) and para (C1) positions.

The methyl ester group (-COOCH₃) at C1 is a deactivating group, directing to its meta (C3, C5) positions.

Considering the available C5 and C6 positions, the directing effects converge:

Position C5: This position is para to the methoxy group (activating), ortho to the methyl group (activating), and meta to the ester group (deactivating).

Position C6: This position is para to the amino group (strongly activating) and ortho to the methoxy group (strongly activating).

The combined influence of the two most powerful activating groups, the amino and methoxy groups, will dominate the reaction's regioselectivity. The C6 position is strongly favored due to the synergistic ortho-directing effect of the C2-methoxy group and the powerful para-directing effect of the C3-amino group. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to occur predominantly at the C6 position.

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve highly regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-carbon. wikipedia.orguwindsor.ca

Common DMGs include amides, carbamates, and methoxy groups. wikipedia.orgacs.org

The methoxy group is a known DMG, capable of directing lithiation to its ortho positions. wikipedia.org

A primary amino group is generally not an effective DMG as the acidic N-H protons are abstracted first. However, it can be converted into a potent DMG, such as an amide or a carbamate, through N-acylation or a related protection strategy. nih.gov

For this compound, the application of DoM presents challenges due to the substitution pattern.

The positions ortho to the methoxy group (C1 and C3) are both occupied.

The positions ortho to the amino group (C2 and C4) are also occupied.

Therefore, standard DoM protocols are unlikely to be effective on this specific substrate without modification. A potential, albeit more complex, strategy could involve a "remote" metalation if one of the existing groups could be modified to facilitate this. Given the steric hindrance and lack of available ortho protons adjacent to the primary DMGs, alternative functionalization methods would likely be more fruitful.

Synthesis of Advanced Derivatives and Analogues of this compound

The functional groups on this compound provide multiple handles for the synthesis of more complex molecules, particularly heterocyclic systems and other advanced analogues. The ortho-amino-ester functionality is a classic precursor for the construction of fused heterocycles like quinazolines.

The synthesis of quinazoline (B50416) derivatives, for example, can be achieved from ortho-aminobenzoic acid derivatives through condensation with various reagents. researchgate.net A common route involves the reaction of an ortho-amino ester with a nitrile or an amide. organic-chemistry.org The amino group can react with an aldehyde or ketone to form an imine, which can then undergo cyclization. nih.gov For instance, the reaction with formamide (B127407) or orthoesters can lead to the formation of a quinazolinone ring system. researchgate.net

The reactivity of the individual functional groups allows for a wide range of derivatizations:

Amino Group (-NH₂): This group can be acylated to form amides, alkylated, or converted into a diazonium salt. Diazonium salts are exceptionally versatile intermediates, allowing for the introduction of halogens (Sandmeyer reaction), hydroxyl groups, cyano groups, and other functionalities. The amino group can also be used as a nucleophile in condensation reactions to build larger molecular scaffolds. nih.goviu.edunih.govjascoinc.com

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into acid chlorides, amides via coupling with amines, or other esters.

Aromatic Ring: As discussed in section 3.4.1, the ring can be further substituted via electrophilic aromatic substitution, primarily at the C6 position, to introduce groups like nitro or halogen atoms, which can then be subjected to further chemical transformations.

These derivatization strategies enable the synthesis of a diverse library of compounds from this compound, which can be explored for various applications.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure/Derivative Type |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetyl chloride, Acetic anhydride | N-acetyl derivative (Amide) |

| Amino (-NH₂) | Diazotization -> Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | Halogen or cyano substituted derivative |

| Ester (-COOCH₃) | Hydrolysis | NaOH, H₂O then H₃O⁺ | Carboxylic acid derivative |

| Carboxylic Acid (from hydrolysis) | Amide Coupling | 1. SOCl₂; 2. R₂NH | Amide derivative |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | 6-Nitro derivative |

| Ortho-amino ester | Quinazoline Synthesis | Formamide, heat | Fused quinazolinone heterocycle |

Based on the conducted research, there is no specific information available regarding the chemical reactivity and derivatization of the compound "this compound" for the construction of fused heterocyclic systems or for the design of structurally related compounds for structure-activity studies.

The provided search results contain information on structurally similar but distinct molecules, such as Methyl 3-amino-4-methylbenzoate nih.govresearchgate.netuni.luchemicalbook.com, Methyl 3-amino-4-methoxybenzoate sigmaaldrich.com, and other related aminobenzoate derivatives. These compounds serve as precursors in the synthesis of various heterocyclic systems and as scaffolds for structure-activity relationship (SAR) studies. nih.govnih.govmdpi.com For instance, aminobenzoate esters are known intermediates in the synthesis of pharmaceuticals. researchgate.netmdpi.com

However, due to the strict instruction to focus solely on "this compound," it is not possible to generate the requested article. The specific substitution pattern of the target compound (amino at C3, methoxy at C2, and methyl at C4) is crucial and would lead to unique reactivity and biological activity profiles that cannot be accurately extrapolated from related but different structures. Providing an article based on these related compounds would not be scientifically accurate for the specified molecule.

Therefore, a detailed article on the chemical reactivity and derivatization of this compound as per the requested outline cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Amino 2 Methoxy 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. For a molecule like Methyl 3-amino-2-methoxy-4-methylbenzoate, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the amine protons. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would reveal which protons are adjacent to one another, helping to piece together the molecule's framework. For instance, data is available for the related compound Methyl 3-amino-4-methylbenzoate. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis and Chemical Shift Assignments

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, carbonyl, aliphatic). For the target molecule, one would anticipate signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the methyl carbon. While specific data for this compound is unavailable, spectral data for isomers like Methyl 3-amino-4-methoxybenzoate and 2-amino-3-methylbenzoic acid have been reported. chemicalbook.comwisdomlib.orgdergipark.org.tr

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Confirmation

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the arrangement of substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the ester, methoxy, and methyl groups to the correct positions on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to confirm the spatial arrangement of the substituents.

General principles of these techniques are well-documented in the scientific literature. rsc.org

Vibrational Spectroscopy Studies (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected vibrations would include:

N-H stretching vibrations from the amino group.

C=O stretching from the ester group.

C-O stretching from the ester and methoxy groups.

C-H stretching from the aromatic ring and methyl groups.

Aromatic C=C bending vibrations.

FT-IR and Raman spectra are available for related compounds such as Methyl 3-amino-4-methylbenzoate and 4-Amino-3-methylbenzoic acid. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum would be characterized by one or more absorption maxima (λmax), which are influenced by the chromophores (the light-absorbing parts of the molecule, such as the benzene ring and its substituents). The specific positions and intensities of these absorptions are unique to the compound's electronic structure. While no specific UV-Vis data for the target compound was found, data for related aminobenzoates is available. nist.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio, the exact molecular weight can be determined with high accuracy (High-Resolution Mass Spectrometry, HRMS). Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner related to its functional groups and bonding. This "fingerprint" can help to confirm the identity of the compound. Mass spectra for related molecules like 2-Amino-3-methylbenzoic acid and methyl 4-methoxybenzoate (B1229959) are documented. nist.govnist.gov

X-ray Crystallography for Solid-State Structural Determination of this compound and Its Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. To date, a search of publicly available crystallographic databases has not revealed a solved crystal structure for this compound. However, the structural elucidation of closely related isomers and derivatives provides valuable insight into the conformational preferences and solid-state packing motifs that can be anticipated for this compound.

Below are the detailed crystallographic findings for key derivatives.

Crystallographic Data for Methyl 4-amino-3-methylbenzoate

A significant isomer, Methyl 4-amino-3-methylbenzoate, has been crystallized and its structure determined by X-ray diffraction. researchgate.net This compound differs from the primary subject only by the interchange of the amino and methoxy groups and the position of the methyl group. The analysis reveals a monoclinic crystal system, space group P2/c. researchgate.net In the solid state, the molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains that extend along the c-axis. researchgate.net These chains are then stacked along the b-axis, indicating a well-ordered, stabilized crystal lattice. researchgate.net

Table 1: Interactive Crystallographic Data for Methyl 4-amino-3-methylbenzoate

| Parameter | Value |

| Chemical Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| Volume (ų) | 829.4 (3) |

| Z | 4 |

| Radiation type | Mo Kα |

| Source: Acta Cryst. (2008). E64, o886 researchgate.net |

Crystallographic Data for Other Benzoate (B1203000) Derivatives

Further structural context is provided by other substituted methyl benzoate derivatives. For instance, the crystal structure of Methyl 2-amino-3-chloro-4-methoxybenzoate has been determined, crystallizing in the monoclinic space group P21. researchgate.net This structure provides insight into the effects of a halogen substituent on the crystal packing.

Another relevant derivative is Methyl 3-[(tert-butoxycarbonyl)amino]benzoate , where the amino group is protected with a bulky tert-butoxycarbonyl (Boc) group. Its crystal structure reveals how this large substituent influences intermolecular interactions, with molecular pairs forming inversion dimers through N—H···O and C—H···O hydrogen bonds. nih.gov These dimers then assemble into supramolecular layers. nih.gov

Table 2: Comparative Crystallographic Data for Benzoate Derivatives

| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 2-amino-3-chloro-4-methoxybenzoate | C₉H₁₀ClNO₃ | Monoclinic | P21 | 10.677(2) | 4.0074(8) | 11.866(2) | 112.108(6) |

| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | C₁₃H₁₇NO₄ | Monoclinic | P21/c | 10.944(3) | 11.234(3) | 10.873(3) | 106.90(3) |

Data sourced from references researchgate.netnih.gov

The study of these derivatives underscores the importance of substituent placement on the resulting solid-state structure. For this compound, one would anticipate a complex interplay of hydrogen bonding involving the amino group and the ester and methoxy oxygen atoms, as well as potential steric influences from the methyl and methoxy groups, all of which would be definitively revealed by a future single-crystal X-ray diffraction study.

Computational Chemistry and Theoretical Characterization of Methyl 3 Amino 2 Methoxy 4 Methylbenzoate

Quantum Chemical Calculations using Density Functional Theory (DFT) and Ab Initio Methods

The theoretical investigation of Methyl 3-amino-2-methoxy-4-methylbenzoate would hinge on quantum chemical calculations, primarily utilizing Density Functional Theory (DFT) and ab initio methods. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is a workhorse for studying the electronic structure of organic molecules due to its balance of computational cost and accuracy. nih.govusu.edu Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway for systematic improvement in accuracy, serving as benchmarks for DFT results. nih.govoulu.fi

These methods are foundational for solving the electronic Schrödinger equation, which in turn yields critical information about the molecule's total energy, geometry, and electronic properties. oulu.fi For a molecule with multiple functional groups like this compound, these calculations can elucidate the intricate electronic interactions between the amino, methoxy (B1213986), and methyl ester groups with the aromatic ring.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.com For a molecule like this compound, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net

6-31G(d): A split-valence basis set that is computationally efficient and often used for initial geometry optimizations. materialsciencejournal.org

6-311++G(d,p): A triple-zeta basis set that offers higher accuracy. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of lone pairs (on nitrogen and oxygen atoms) and any potential non-covalent interactions. researchgate.net The polarization functions ("d,p") allow for more flexibility in describing the shape of electron clouds, which is essential for systems with pi-bonding and polar bonds. youtube.com

The optimization of the computational level involves selecting a combination of a theoretical method (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that provides reliable results in agreement with experimental data, where available, while remaining computationally feasible. youtube.com

Molecular Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. mdpi.comarxiv.org This process iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the forces on each atom. trygvehelgaker.noyoutube.com

For this compound, key structural parameters to be determined would include:

The planarity of the benzene (B151609) ring.

The C-N and N-H bond lengths and the pyramidalization of the amino group. researchgate.net

The bond lengths and angles associated with the methoxy (C-O) and methyl ester (C=O, C-O) groups.

The dihedral angles describing the orientation of the substituents relative to the ring.

Conformational Analysis is particularly important for this molecule due to the rotational freedom of the methoxy and methyl ester groups. imperial.ac.ukresearchgate.net The Z conformation of esters is generally favored due to steric and dipole-dipole interactions. researchgate.net Computational scans of the potential energy surface by systematically rotating these groups would identify the global minimum energy conformer and any other low-energy stable conformers.

Table 1: Illustrative Optimized Geometrical Parameters (B3LYP/6-311++G(d,p)) Note: This table is illustrative, showing the type of data obtained from a geometry optimization. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | C-C (ring avg.) | 1.39 Å |

| C-N (amino) | 1.40 Å | |

| C-O (methoxy) | 1.37 Å | |

| C=O (ester) | 1.21 Å | |

| Bond Angle (°) | C-C-C (ring avg.) | 120.0° |

| C-N-H (amino) | 112.0° | |

| Dihedral Angle (°) | C-C-O-C (methoxy) | 0.0° or 180.0° |

| C-C-C=O (ester) | 0.0° or 180.0° |

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For this molecule, the HOMO is expected to have significant contributions from the electron-rich amino group and the aromatic pi-system.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely to be localized over the electron-withdrawing methyl ester group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. irjweb.com A small gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP maps the electrostatic potential onto the electron density surface. researchgate.net

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites for electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom of the amino group. irjweb.comresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites for nucleophilic attack. These would be found around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl group. researchgate.netresearchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.dechemrxiv.org While known to be basis-set dependent, it provides a useful qualitative picture of electron distribution. uni-muenchen.de The analysis partitions the total electron density among the constituent atoms, revealing which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). researchgate.netresearchgate.net In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbon and the hydrogens of the amino group would be positively charged. irjweb.com

Table 2: Illustrative Frontier Orbital Energies and Mulliken Charges Note: This table is illustrative. Specific values would be derived from DFT calculations.

| Parameter | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.3 eV |

| Atom | Illustrative Mulliken Charge (e) |

| O (carbonyl) | -0.55 |

| O (methoxy) | -0.50 |

| N (amino) | -0.80 |

| C (carbonyl) | +0.75 |

Spectroscopic Property Prediction and Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computational model. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netmaterialsciencejournal.org By comparing the calculated infrared and Raman spectra with experimental measurements, a detailed assignment of vibrational modes to specific functional groups (e.g., N-H stretching, C=O stretching, C-O stretching) can be achieved. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C NMR) of a molecule. youtube.comresearchgate.net This is done by calculating the magnetic shielding tensors for each nucleus. Comparing calculated and experimental NMR spectra is a powerful method for structural elucidation.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. acs.org This provides insight into the electronic excitations within the molecule.

The correlation between predicted and experimental spectra serves as the ultimate test for the accuracy of the chosen computational methodology. acs.org

Computational and Theoretical Characterization of this compound: Data Not Available in Publicly Accessible Scientific Literature

A thorough and systematic search of publicly available scientific literature and chemical databases has been conducted to gather information for a detailed article on the computational and theoretical characterization of the specific chemical compound, this compound. The requested analysis was to include detailed research findings on its theoretical NMR chemical shifts (GIAO), vibrational frequencies, electronic absorption spectra (TD-DFT), intermolecular interactions via Hirshfeld surface and energy framework analysis, and reaction mechanism studies.

Despite extensive searches for scholarly data pertaining to "this compound," no specific experimental or theoretical studies corresponding to the requested outline sections (5.4.1 through 5.6) were found. The scientific literature accessible through comprehensive database searches does not currently contain published research on the GIAO NMR calculations, vibrational frequency analysis, TD-DFT predictions, Hirshfeld surface analysis, energy framework analysis, or reaction mechanism studies for this particular molecule.

While computational studies exist for structurally related isomers and similar aromatic compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules, as the computational and spectral properties are unique to a compound's specific substitution pattern.

Therefore, the content for the following sections, as specified in the request, cannot be generated at this time due to the absence of relevant research data in the public domain:

Reaction Mechanism Studies and Transition State Analysis for Transformations of this compound

It is concluded that this specific compound has not yet been the subject of the detailed computational chemistry studies outlined in the request.

No Information Found for this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound This compound . Consequently, it is not possible to generate an article on its "Mechanistic Insights into Molecular Interactions" as requested.

The performed searches for this specific compound, including its chemical reaction mechanisms, kinetics, thermodynamics, steric and electronic effects, and its biochemical interactions, did not yield any relevant results. The scientific and chemical databases searched appear to contain no entries for this particular molecule.

It is possible that "this compound" is a novel or largely uncharacterized compound. The information available relates to structurally similar but distinct molecules, such as Methyl 3-amino-4-methylbenzoate, which cannot be used to fulfill the specific requirements of the request. Adherence to the provided outline is not feasible without data on the specified compound.

Mechanistic Insights into Molecular Interactions of Methyl 3 Amino 2 Methoxy 4 Methylbenzoate

Structure-Reactivity/Selectivity Relationships for Methyl 3-amino-2-methoxy-4-methylbenzoate and Its Analogues

The reactivity and regioselectivity of this compound in chemical reactions are dictated by the interplay of the electronic and steric properties of its substituents: the amino (-NH₂), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups, as well as the methyl ester (-COOCH₃) group.

The amino and methoxy groups are strong activating groups due to their ability to donate electron density to the benzene (B151609) ring via resonance. This increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. The methyl group is a weak activating group, donating electron density through an inductive effect. Conversely, the methyl ester group is a deactivating group, withdrawing electron density from the ring and thus reducing its reactivity towards electrophiles.

The directing effect of these substituents in electrophilic aromatic substitution is crucial for determining the position of an incoming electrophile. Both the amino and methoxy groups are ortho-, para-directing. However, the positions ortho and para to these groups are not all equally activated, and steric hindrance from adjacent bulky groups can influence the final product distribution.

To illustrate the structure-reactivity relationships, a comparative analysis of this compound and its analogues in a hypothetical electrophilic substitution reaction, such as nitration, can be considered. The position of nitration will be determined by the combined directing effects of the existing substituents and steric accessibility.

Detailed Research Findings

While specific comparative studies on the reactivity of this compound and its close analogues are not readily found, research on similarly substituted aromatic compounds provides valuable insights. For instance, studies on the halogenation of N-aryl amides and ureas have demonstrated the ability to achieve high regioselectivity by harnessing the directing effects of substituent groups. In one such study, a boron handle was used to direct halogenation specifically to the ortho position of N-aryl amides and ureas, showcasing a method to overcome the inherent directing effects of the amide group.

Furthermore, research into the synthesis of asymmetrical phenothiazine (B1677639) analogues has highlighted the influence of electron-withdrawing groups on the reactivity of aminobenzoates. It was observed that the presence of an ester group, as an electron-withdrawing substituent, can significantly reduce the reactivity of the amino group in nucleophilic aromatic substitution reactions. This is due to the delocalization of the nitrogen lone pair towards the carbonyl group, which diminishes its nucleophilicity.

These findings underscore the principle that the electronic nature of substituents, whether electron-donating or electron-withdrawing, profoundly impacts the reactivity of the aromatic ring and its functional groups.

Interactive Data Tables

To visualize the potential reactivity of this compound and its analogues, the following interactive table presents hypothetical relative reactivity and predicted major product in an electrophilic nitration reaction. The reactivity is qualitatively estimated based on the number and nature of activating and deactivating groups.

| Compound Name | Structure | Predicted Relative Reactivity | Predicted Major Product(s) for Nitration |

| This compound | Substituents: 3-NH₂, 2-OCH₃, 4-CH₃, 1-COOCH₃ | High | 5-nitro or 6-nitro derivative |

| Methyl 3-amino-4-methylbenzoate | Substituents: 3-NH₂, 4-CH₃, 1-COOCH₃ | Moderate-High | 2-nitro or 6-nitro derivative |

| Methyl 3-amino-2-methylbenzoate | Substituents: 3-NH₂, 2-CH₃, 1-COOCH₃ | Moderate-High | 4-nitro or 6-nitro derivative |

| Methyl 4-amino-2-methoxybenzoate | Substituents: 4-NH₂, 2-OCH₃, 1-COOCH₃ | High | 3-nitro or 5-nitro derivative |

| Methyl 3-amino-4-methoxybenzoate | Substituents: 3-NH₂, 4-OCH₃, 1-COOCH₃ | High | 2-nitro or 6-nitro derivative |

Note: The predicted relative reactivity and major products are based on general principles of organic chemistry and may not reflect the actual experimental outcomes. Steric hindrance and specific reaction conditions can significantly influence the results.

Strategic Applications of Methyl 3 Amino 2 Methoxy 4 Methylbenzoate As a Building Block

Intermediate in Complex Organic Synthesis

The utility of a chemical compound as an intermediate is determined by its successful use and documentation in multi-step synthetic pathways.

No specific examples in the scientific literature or patent records were identified that document the use of Methyl 3-amino-2-methoxy-4-methylbenzoate as a direct precursor for the synthesis of advanced pharmaceutical scaffolds or APIs. Research often focuses on related isomers, such as Methyl 3-amino-4-methylbenzoate, which is a known impurity of the API Nilotinib. sigmaaldrich.com

There is no available research documenting the application of this compound as a building block for the development of agrochemicals or other specialty chemicals.

Role in the Development of Advanced Materials

The incorporation of functionalized monomers and ligands is critical for creating novel materials with tailored properties.

No studies were found that describe the use of this compound as a monomer in polymerization reactions or in the formulation of functional coatings.

The potential for a molecule to act as a ligand precursor is typically established through studies of its coordination behavior with metal ions. Currently, there are no published research findings on the use of this compound as a ligand precursor for coordination chemistry or in the synthesis of Metal-Organic Frameworks (MOFs).

Precursor for Complex Molecular Architectures (e.g., Macrocycles, Heterocyclic Compounds)

The synthesis of complex molecular architectures like macrocycles and heterocycles often relies on strategically functionalized building blocks. A search of the available literature did not yield any instances of this compound being used as a precursor for these structures. Synthetic routes for related heterocyclic compounds, such as perfluoroalkylated indoles, have utilized the isomeric starting material Methyl 3-amino-4-methylbenzoate. chemicalbook.com

Future Research Directions and Unexplored Avenues for Methyl 3 Amino 2 Methoxy 4 Methylbenzoate

Development of Novel Stereoselective Synthetic Pathways

The synthesis of highly substituted aromatic compounds like Methyl 3-amino-2-methoxy-4-methylbenzoate in a controlled and selective manner remains a significant challenge in organic synthesis. Future research could focus on developing novel stereoselective pathways to access this and related structures.

Current methods for creating tetrasubstituted alkenes and aromatic rings often involve multi-step sequences. ucl.ac.uknih.govrsc.orgrsc.orgacs.org A key area of future research would be the development of more efficient, one-pot, or tandem reactions. For instance, transition-metal-catalyzed C-H activation and functionalization could provide a direct route to assemble the core structure. ucl.ac.uk Ruthenium, rhodium, and iridium complexes have shown promise in directing group-assisted C-H alkenylation and other functionalizations of aromatic rings. ucl.ac.uk

Furthermore, the development of stereoselective methods would be of paramount importance, especially if chiral derivatives are targeted. Asymmetric hydrogenation or the use of chiral catalysts in C-H functionalization reactions could yield enantiomerically enriched products, opening doors to applications in medicinal chemistry and chiral materials. acs.org Research into novel catalytic systems, perhaps employing earth-abundant metals, would also be a valuable pursuit to enhance the sustainability and cost-effectiveness of the synthesis. rsc.org

A potential synthetic approach could involve the sequential functionalization of a simpler aromatic precursor. For example, starting with a substituted aniline (B41778) or benzoic acid derivative and introducing the remaining functional groups in a stepwise, controlled manner is a plausible strategy. chemicalbook.com The development of regioselective nitration, amination, methoxylation, and methylation reactions on a common scaffold would be a key aspect of this research.

Investigation of Photochemical and Electrochemical Reactivity

The combination of amino, methoxy (B1213986), and methyl benzoate (B1203000) functional groups on a single aromatic ring suggests a rich and complex photochemical and electrochemical profile for this compound.

Photochemical Reactivity: Aryl benzoates are known to undergo the photo-Fries rearrangement, which could lead to the formation of substituted benzophenone (B1666685) derivatives upon irradiation. conicet.gov.ar The influence of the amino, methoxy, and methyl substituents on the efficiency and regioselectivity of this rearrangement would be a fascinating area of study. The electronic nature of these substituents could significantly affect the stability of the excited states and the radical intermediates involved. conicet.gov.ar Additionally, the presence of the amino group might open up pathways for photoinduced electron transfer (PET) processes, potentially leading to novel photochemical transformations. rsc.org Benzoates have also been explored as photosensitization catalysts in C-H fluorination reactions, an avenue that could be explored for derivatives of this compound. nih.gov

Electrochemical Reactivity: The amino group is typically susceptible to electrochemical oxidation, which can lead to the formation of radical cations and subsequent coupling reactions to form polymeric materials. nih.govmdpi.com The oxidation potential of the amino group in this compound would be influenced by the electronic effects of the other substituents on the ring. The methoxy group, being electron-donating, would likely lower the oxidation potential, making the compound more susceptible to oxidation compared to unsubstituted anilines. mdpi.com Cyclic voltammetry and other electrochemical techniques could be employed to study the redox behavior of this molecule and to potentially drive electrosynthesis of novel materials or facilitate C-H amination reactions. nih.govnih.gov The electrochemical behavior of quaternary amine-based ionic liquids has also been a subject of study, which could provide insights into the behavior of derivatives of the title compound. mdpi.com

Advanced Material Applications beyond Current Scope

The unique substitution pattern of this compound makes it an interesting candidate for the development of advanced materials with novel optical and electronic properties.

The presence of both electron-donating (amino, methoxy) and electron-withdrawing (methoxycarbonyl) groups suggests the potential for intramolecular charge transfer (ICT) character. researchgate.net This property is often associated with interesting photophysical phenomena such as aggregation-induced emission (AIE). researchgate.net AIEgens are materials that are non-emissive in solution but become highly fluorescent in the aggregated or solid state, with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. Research could focus on synthesizing derivatives of this compound and investigating their AIE properties.

Furthermore, aromatic amines are known to be good hole-transporting materials. researchgate.net By incorporating this molecule into polymeric structures, it might be possible to create novel materials for use in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices. The development of poly(amine-amide)s or other polymers containing this monomer unit could lead to materials with tailored electronic and photoluminescent properties. researchgate.net The functionalized benzoate moiety could also be a platform for creating liquid crystals or other self-assembling systems.

Another avenue for exploration lies in the development of functional polymers. The amino group can be readily polymerized, and the ester group can be hydrolyzed to a carboxylic acid, providing a site for further functionalization or for creating pH-responsive materials.

Deeper Exploration of Specific Mechanistic Pathways at the Molecular Level

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications.

The aminolysis of the ester group is a fundamental reaction that could be studied in detail. The rate and mechanism of this reaction would be influenced by the electronic and steric effects of the substituents on the aromatic ring. nih.gov Hammett and Brønsted analyses could be employed to elucidate the nature of the transition state and the role of the amine nucleophile. nih.gov

Nucleophilic aromatic substitution (SNAr) reactions are another important class of reactions for functionalizing aromatic rings. researchgate.netnih.govyoutube.com While the ring is generally electron-rich due to the amino and methoxy groups, the potential for SNAr reactions under specific conditions, perhaps involving activation of the ring or the use of highly reactive nucleophiles, could be investigated. Computational studies could predict the most likely sites for nucleophilic attack and the nature of any intermediates, such as Meisenheimer complexes. researchgate.netyoutube.com

The potential for benzyne (B1209423) formation under strongly basic conditions is another mechanistic pathway worth exploring, which can lead to a mixture of products. youtube.com The regioselectivity of nucleophilic attack on the benzyne intermediate would be an interesting aspect to study.

Computational Design of Enhanced Derivatives with Tuned Reactivity

Computational chemistry offers a powerful tool for predicting the properties of new molecules and for designing derivatives with enhanced reactivity or specific functionalities. nih.govacs.orgchemrxiv.orgu-tokyo.ac.jp

Density Functional Theory (DFT) calculations could be used to determine the optimized geometry, electronic structure, and spectral properties of this compound. nih.govnih.gov These calculations could provide insights into the molecule's reactivity, including predicting the most likely sites for electrophilic and nucleophilic attack. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to design derivatives with tailored biological activities. mdpi.com By systematically modifying the substituents on the aromatic ring and calculating various molecular descriptors, it would be possible to build models that correlate the structure of the molecule with a desired property, such as its potential as a drug candidate or its performance in a material application. nih.govu-tokyo.ac.jpmdpi.com For example, computational models could be used to design derivatives with improved binding affinity to a specific biological target. nih.gov